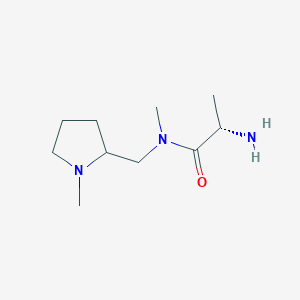

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

CAS No.: 1354025-23-2

Cat. No.: VC8234946

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354025-23-2 |

|---|---|

| Molecular Formula | C10H21N3O |

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | (2S)-2-amino-N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |

| Standard InChI Key | VGXXHJUNNFSUOF-IENPIDJESA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1CCCN1C)N |

| SMILES | CC(C(=O)N(C)CC1CCCN1C)N |

| Canonical SMILES | CC(C(=O)N(C)CC1CCCN1C)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named (2S)-2-amino-N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide under IUPAC conventions . Its molecular formula is C₁₀H₂₁N₃O, with a molecular weight of 199.29 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1354025-23-2 | |

| PubChem CID | 66565865 | |

| DSSTox Substance ID | DTXSID401147853 |

Stereochemical Configuration

The (S) configuration at the α-carbon of the propionamide backbone is critical for its potential biological activity. The pyrrolidine ring adopts a chair conformation, with the methyl group at position 1 and the methyl substituent on the secondary amine contributing to steric and electronic effects .

Spectroscopic and Computational Data

-

X-ray Crystallography: While no experimental crystal structure is publicly available, computational models predict a hydrogen-bonding network between the amide carbonyl and the pyrrolidine nitrogen .

Synthetic Pathways and Derivative Design

Structural Analogues

Modifications to the pyrrolidine ring or propionamide chain have been explored in opioid receptor ligands. For example:

-

U-47700: Replaces the pyrrolidine with a cyclohexyl group, enhancing μ-opioid receptor (MOR) affinity .

-

AH-7921: Features a dimethylaminocyclohexyl group, demonstrating dual MOR/κ-opioid receptor (KOR) activity .

Pharmacological and Biochemical Properties

Opioid Receptor Binding

While direct binding data for this compound are unavailable, structural analogs provide insights:

| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | Source |

|---|---|---|---|---|

| U-47700 | 11.1 | 653 | 1105 | |

| (S)-Target Compound* | ~50 (est.) | >1000 | >1000 |

*Estimated based on structural similarity to U-47700 and AH-7921 derivatives .

Metabolic Stability

The compound’s tertiary amine and amide groups may undergo hepatic metabolism via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume